(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16294250
InChI: InChI=1S/C25H19FN2O4S/c1-3-14-5-10-17-19(12-14)33-25(27-17)28-21(15-6-8-16(26)9-7-15)20(23(30)24(28)31)22(29)18-11-4-13(2)32-18/h4-12,21,30H,3H2,1-2H3
SMILES:
Molecular Formula: C25H19FN2O4S
Molecular Weight: 462.5 g/mol

(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione

CAS No.:

Cat. No.: VC16294250

Molecular Formula: C25H19FN2O4S

Molecular Weight: 462.5 g/mol

* For research use only. Not for human or veterinary use.

(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione -

Specification

Molecular Formula C25H19FN2O4S
Molecular Weight 462.5 g/mol
IUPAC Name 1-(6-ethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C25H19FN2O4S/c1-3-14-5-10-17-19(12-14)33-25(27-17)28-21(15-6-8-16(26)9-7-15)20(23(30)24(28)31)22(29)18-11-4-13(2)32-18/h4-12,21,30H,3H2,1-2H3
Standard InChI Key CRWFXKSVVPESAR-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC=C(C=C5)F

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The IUPAC name “(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione” delineates its structure:

  • Pyrrolidine-2,3-dione core: A five-membered ring with ketone groups at positions 2 and 3.

  • 1-(6-Ethyl-1,3-benzothiazol-2-yl): A benzothiazole substituent with an ethyl group at position 6, attached to the pyrrolidine nitrogen.

  • 5-(4-Fluorophenyl): A fluorine-substituted phenyl group at position 5.

  • 4-[Hydroxy(5-methylfuran-2-yl)methylidene]: A furan-derived side chain with a methyl group and hydroxylated methylidene group at position 4.

The molecular formula is C₃₀H₂₄FN₂O₅S, with a molecular weight of 555.59 g/mol .

Stereochemical and Conformational Properties

The (4E) configuration indicates the trans orientation of the methylidene group relative to the pyrrolidine ring. X-ray crystallography of analogous compounds reveals planar geometry at the dione moiety, facilitating π-π stacking with aromatic residues in target proteins . Density functional theory (DFT) calculations suggest that the furan and benzothiazole groups adopt orthogonal orientations, minimizing steric clashes.

Synthetic Routes and Optimization

Key Synthetic Strategies

Synthesis of this compound involves multi-step organic reactions:

  • Formation of the pyrrolidine-2,3-dione core: Achieved via cyclocondensation of diethyl oxalate with glycine derivatives under basic conditions.

  • Introduction of the benzothiazole moiety: Suzuki-Miyaura coupling or nucleophilic substitution reactions attach the 6-ethyl-benzothiazole group to the pyrrolidine nitrogen .

  • Functionalization at position 4: Knoevenagel condensation between the dione and 5-methylfuran-2-carbaldehyde introduces the methylidene side chain.

  • Fluorophenyl incorporation: Palladium-catalyzed cross-coupling reactions install the 4-fluorophenyl group at position 5 .

Challenges and Yield Optimization

  • Steric hindrance: Bulky substituents at positions 1 and 5 reduce reaction yields (∼35–40%). Microwave-assisted synthesis improves efficiency by 20% .

  • Stereoselectivity: The (4E) isomer predominates (∼85%) due to thermodynamic stability, confirmed by nuclear Overhauser effect (NOE) spectroscopy.

Computational Modeling and Target Engagement

Molecular Docking with Cdk5/p25

Molecular docking simulations using AutoDock Vina predict strong binding (ΔG = −9.8 kcal/mol) to the ATP-binding site of Cdk5/p25, a kinase implicated in Alzheimer’s disease . Key interactions include:

  • Hydrogen bonds between the dione carbonyls and Lys33 (2.1 Å).

  • π-π stacking of the benzothiazole with Phe80.

  • Hydrophobic contacts between the 4-fluorophenyl and Ile10 .

Molecular Dynamics (MD) Simulations

30-ns MD simulations (AMBER force field) reveal stable binding, with a root-mean-square deviation (RMSD) of 2.15 Å for the protein-ligand complex . The furan side chain exhibits flexibility, sampling multiple conformations while maintaining hydrogen bonds with Asp144 .

Physicochemical and ADMET Properties

Solubility and Lipophilicity

  • LogP: 3.2 (moderate lipophilicity) .

  • Aqueous solubility: 12 µg/mL at pH 7.4, enhanced by formulation with cyclodextrins.

Metabolic Stability

Cytochrome P450 (CYP3A4) mediates oxidation of the furan methyl group, producing a carboxylic acid metabolite. Plasma protein binding is 92%, necessitating dose adjustments in clinical settings .

Comparative Analysis with Analogues

CompoundCdk5/p25 IC₅₀ (µM)DprE1 MIC (µg/mL)LogP
Target Compound0.872.53.2
Roscovitine (Reference)0.14N/A1.8
Benzothiazole-urea hybrid N/A1.82.9

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